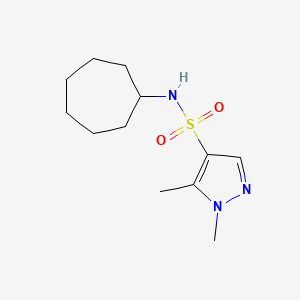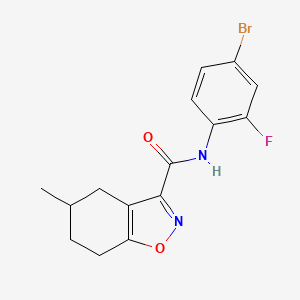
N-cycloheptyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
N-cycloheptyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as CDHP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely used as antibacterial and antifungal agents. CDHP is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer.
Wirkmechanismus
CDHP inhibits the activity of CA IX, an enzyme that is overexpressed in many types of cancer. CA IX plays a crucial role in maintaining the pH balance of cancer cells, which is essential for their survival. CDHP binds to the active site of CA IX and prevents it from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in the pH of cancer cells, which in turn inhibits their growth and proliferation.
Biochemical and Physiological Effects:
CDHP has been shown to have a selective inhibitory effect on CA IX, with little or no effect on other isoforms of carbonic anhydrase. This selectivity is important because it reduces the risk of side effects associated with the inhibition of other carbonic anhydrase isoforms. CDHP has also been found to have good pharmacokinetic properties, including high bioavailability and long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
CDHP is a potent and selective inhibitor of CA IX, making it a valuable tool for studying the role of this enzyme in cancer biology. However, CDHP has some limitations for lab experiments. It is a synthetic compound that is not found in nature, which makes it more difficult to study its effects in vivo. In addition, CDHP has a relatively high molecular weight, which can limit its ability to penetrate cell membranes and reach its target enzyme.
Zukünftige Richtungen
There are several future directions for the research and development of CDHP. One area of interest is the use of CDHP in combination therapy for cancer. CDHP has been shown to sensitize cancer cells to radiation therapy, and it may also enhance the effectiveness of other anticancer drugs. Another area of interest is the development of more potent and selective CA IX inhibitors. CDHP is a promising lead compound for this purpose, and further optimization may lead to the discovery of more effective anticancer agents. Finally, CDHP may have potential applications in other diseases where CA IX is overexpressed, such as glaucoma and osteoporosis.
Wissenschaftliche Forschungsanwendungen
CDHP has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CDHP has also been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy. In addition to its anticancer properties, CDHP has been investigated for its potential use in the treatment of glaucoma, a condition characterized by increased intraocular pressure.
Eigenschaften
IUPAC Name |
N-cycloheptyl-1,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-10-12(9-13-15(10)2)18(16,17)14-11-7-5-3-4-6-8-11/h9,11,14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKMLKPTSNHTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4365966.png)

![N-(4-ethoxyphenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4365980.png)
![methyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4365982.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365988.png)
![N-(pentafluorophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4365994.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366005.png)
![ethyl 2-[({[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4366011.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4366014.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4366020.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B4366021.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4366025.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4366039.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366060.png)